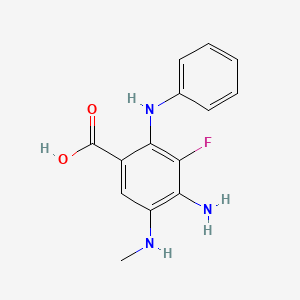

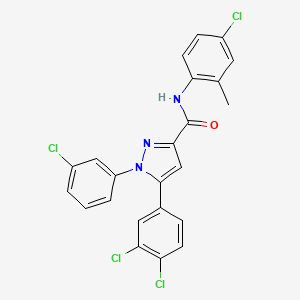

![molecular formula C16H16O5S B2577463 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane CAS No. 297138-40-0](/img/structure/B2577463.png)

2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors. It has been extensively studied for its potential therapeutic applications in cancer and other diseases.

科学的研究の応用

1. Chemical Synthesis and Polymerization

The synthesis and polymerization of 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane and related compounds have been extensively studied. For instance, research on the control of diastereofacial selectivity in the nucleophilic epoxidation of γ-oxygenated-α,β-unsaturated sulfones with either lithium or potassium tert-butyl peroxide demonstrates moderate to high diastereoselectivity, leading to the synthesis of syn- and anti-2-(phenylsulfonyl)oxiranes. The presence of a free hydroxy group promotes the formation of syn-oxirane with moderate to excellent stereoselectivity, highlighting the nuanced control achievable in synthetic chemistry processes (Jackson et al., 1991).

Additionally, the ring-opening polymerization of 2,3-disubstituted oxirane, leading to a polyether with a carbonyl–aromatic π-stacked structure, is another significant application. This synthesis process yields polymers with stiff, stretched conformations, potentially useful in materials science for creating novel polymeric materials with unique properties (Merlani et al., 2015).

2. Electrochromic and Antioxidant Properties

Research into the electrochromic enhancement of poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide groups has demonstrated significant improvements in electrochromic properties. The introduction of these groups into the polymer backbone results in high contrast ratios and coloration efficiencies, low switching voltages, and fast response times, underscoring the potential for these materials in electrochromic devices (Zhang et al., 2014).

Furthermore, the antioxidant and antilipase activities of methyl chavicol and its synthetic analogue, including 2-[(4-methoxyphenyl)methyl]oxirane, have been investigated through in vitro and in silico assays. These compounds have shown promising results as molecular targets for the treatment of diseases associated with oxidative damage and lipid metabolism (Santos et al., 2018).

3. Catalytic Oxidative Desulfurization

The catalytic oxidative desulfurization (ODS) of diesel fuel using metal-containing molecular sieves has been explored, with the study revealing the role of reactant electronics and geometry as well as catalyst pore dimensions, topology, and adsorption properties on the rate of desulfurization. This research highlights the potential for using such catalytic processes in the refinement and environmental decontamination of diesel fuels (Chica et al., 2006).

特性

IUPAC Name |

2-[[4-(4-methoxyphenyl)sulfonylphenoxy]methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5S/c1-19-12-2-6-15(7-3-12)22(17,18)16-8-4-13(5-9-16)20-10-14-11-21-14/h2-9,14H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSRCSIBMKDION-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3E)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 2-chloropyridine-3-carboxylate](/img/structure/B2577383.png)

![N-[6-(ethylsulfanyl)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2577386.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2577391.png)

![3-(3-Chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2577392.png)

![N-(2-ethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2577394.png)

![3-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577395.png)

![[4-(trifluoromethyl)phenyl]methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2577399.png)